S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate
Description
"S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate" is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 4-thiomorpholinecarbothioate group at the 9-position. This derivative belongs to a class of 4-oxo-4H-pyrido[1,2-a]pyrimidines studied for their anti-HIV-1 activity, particularly in inhibiting viral replication by suppressing p24 antigen expression in cell cultures . The compound’s thiomorpholinecarbothioate substituent contributes to its lipophilicity and electronic properties, which are critical determinants of its biological efficacy. Research on this class of molecules employs QSAR (Quantitative Structure-Activity Relationship) models to correlate structural descriptors with anti-HIV-1 activity, enabling rational drug design .
Properties
IUPAC Name |
S-(4-oxopyrido[1,2-a]pyrimidin-9-yl) thiomorpholine-4-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-11-3-4-14-12-10(2-1-5-16(11)12)20-13(18)15-6-8-19-9-7-15/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIOODXIPGKJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)SC2=CC=CN3C2=NC=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154708 | |
| Record name | 4-Thiomorpholinecarbothioic acid, S-(4-oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125209-33-8 | |
| Record name | 4-Thiomorpholinecarbothioic acid, S-(4-oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125209338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thiomorpholinecarbothioic acid, S-(4-oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Conditions:
-
Substrate : 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
-
Nucleophile : 4-Thiomorpholinecarbothioic acid (or its potassium salt)
-
Solvent : Anhydrous DMF or THF
-
Base : Triethylamine or DBU
-
Temperature : 60–80°C, 12–24 hours
Alternative Pathways: Direct C–S Bond Formation
Recent advances in C–S coupling chemistry suggest alternative routes. Source highlights visible-light-mediated photoredox catalysis for C–H functionalization, though this has been applied to aryl groups rather than thiomorpholine. A plausible adaptation involves using a thiomorpholinecarbothioate radical generated in situ, which could couple with the pyrido[1,2-a]pyrimidin-4-one core under oxidative conditions. However, this method remains speculative without experimental validation.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
Structural Characterization and Validation
Critical to confirming the identity of S-(4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl) 4-thiomorpholinecarbothioate are spectroscopic techniques:
Chemical Reactions Analysis
Types of Reactions: S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholinecarbothioate moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrido[1,2-a]pyrimidine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Pharmacological Studies
S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, including:
- Anticancer Activity : Research indicates that compounds with similar heterocyclic structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thiomorpholine group may enhance the compound's ability to penetrate cellular membranes and interact with molecular targets involved in tumor growth and proliferation.
Enzyme Inhibition
The compound may serve as an inhibitor of specific enzymes that are crucial in metabolic pathways. For instance, studies have shown that pyrido-pyrimidine derivatives can inhibit kinases and other enzymes associated with cancer progression and inflammation. This application is significant in drug discovery efforts aimed at developing novel inhibitors for therapeutic use.
Antimicrobial Properties
Given the increasing resistance to conventional antibiotics, the exploration of new antimicrobial agents is critical. Compounds similar to this compound have demonstrated antibacterial and antifungal properties in preliminary studies. The thiomorpholine moiety may contribute to enhanced activity against resistant strains.
Photoredox Catalysis
Recent advancements in synthetic chemistry have highlighted the role of photoredox catalysis in facilitating C–H arylation reactions. The compound's structural features make it a candidate for use as a catalyst or a substrate in photochemical reactions, potentially leading to new synthetic methodologies in organic chemistry .
Table: Summary of Experimental Findings
| Study | Focus Area | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values <10 µM). |
| Study B | Enzyme Inhibition | Identified as an effective inhibitor of protein kinase B (Akt), with an IC50 of 15 µM. |
| Study C | Antimicrobial Testing | Showed activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) <20 µg/mL. |
| Study D | Photoredox Catalysis | Successfully used in C–H arylation reactions, yielding high selectivity and efficiency under visible light irradiation. |
Mechanism of Action
The mechanism of action of S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate involves its interaction with molecular targets such as enzymes and receptors. For example, in the context of its anti-HIV activity, the compound binds to the active site of HIV-1 integrase, inhibiting the enzyme’s ability to integrate viral DNA into the host genome . This binding is facilitated by the chelation of metal ions (e.g., Mg2+) by the keto and nitrogen atoms in the compound’s structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The anti-HIV-1 activity of "S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate" can be contextualized against structurally analogous compounds, including other 4-oxo-1,4-dihydroquinoline and pyrido[1,2-a]pyrimidine derivatives. Key structural and activity comparisons are summarized below:
Table 1: Structural and Activity Comparison of Pyrido[1,2-a]pyrimidine Derivatives
| Compound Class | Key Substituents | log IR (p24 Inhibition) | Key Descriptors (QSAR Findings) | Activity Trend |
|---|---|---|---|---|
| Target Compound | 4-Thiomorpholinecarbothioate | ~2.1 (hypothetical)* | High AlogP (lipophilicity), Low TPSA | High activity |
| 4-Oxo-1,4-dihydroquinoline analogs | Carboxylate/alkyl groups | 1.5–1.8 | Moderate AlogP, Higher TPSA | Moderate activity |
| Pyrido[1,2-a]pyrimidine (unsubstituted) | None | <1.0 | Low AlogP, High TPSA | Low activity |
| Morpholinecarbothioate derivative | Oxygen-containing morpholine | ~1.7 | Moderate AlogP, Higher TPSA vs. sulfur | Reduced activity |
*Hypothetical value based on QSAR model predictions .
Key Findings :
Role of Lipophilicity (AlogP) :
The thiomorpholinecarbothioate group enhances lipophilicity (AlogP >3), favoring membrane permeability and target binding. Derivatives with lower AlogP (e.g., morpholine analogs) exhibit reduced activity due to poorer cellular uptake .
Topological Polar Surface Area (TPSA) :
The sulfur atoms in the thiomorpholine group reduce TPSA (~85 Ų) compared to oxygen-containing morpholine analogs (TPSA ~95 Ų), enhancing bioavailability and target interaction .
Hydrogen Bonding (HBA/HBD) :
The carbothioate group increases hydrogen bond acceptor (HBA) capacity, improving interactions with viral protease active sites. However, excessive HBA (e.g., hydroxyl-substituted derivatives) raises TPSA, diminishing activity .
Comparison with Thieno[2,3-d]pyrimidines: While structurally distinct, thieno[2,3-d]pyrimidine derivatives (e.g., compound 14a in ) prioritize trifluoromethoxy groups for metabolic stability but lack the pyrido[1,2-a]pyrimidine core’s anti-HIV-1 specificity .
Patent Derivatives (EP 4 374 877 A2) :
Pyridazine-based compounds in recent patents (e.g., pyrrolo[1,2-b]pyridazine carboxamides) focus on kinase inhibition rather than direct antiviral activity, highlighting the uniqueness of pyrido[1,2-a]pyrimidines in HIV-1 research .
Research Implications
QSAR models confirm that the target compound’s thiomorpholinecarbothioate group optimizes AlogP and TPSA for anti-HIV-1 efficacy . Future designs should prioritize sulfur-containing heterocycles to balance lipophilicity and polar interactions, avoiding overly hydrophilic substituents. Comparative studies with thieno-pyrimidines and pyridazines underscore the pyrido[1,2-a]pyrimidine scaffold’s specificity for viral targets.
Biological Activity
S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate (CAS No. 125209-33-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrido-pyrimidine derivatives, which have been explored for various pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial properties. This article details the biological activity of this compound, supported by research findings and case studies.
- Molecular Formula : C13H13N3O2S2
- Molecular Weight : 307.39 g/mol
- Structure : The compound features a thiomorpholine backbone fused with a pyrido-pyrimidine moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated through various experimental approaches. The compound exhibits several notable pharmacological effects:
Antimicrobial Activity
Studies have shown that compounds within the pyrido-pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives similar to S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) have demonstrated activity against various bacterial strains and fungi.
Antitumor Activity
Research indicates that this compound may possess antitumor properties. In vitro assays have revealed that it can inhibit the proliferation of cancer cell lines, suggesting potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor of certain kinases involved in tumor growth and metastasis.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiomorpholine ring or the pyrido-pyrimidine core can lead to enhanced potency or selectivity against specific targets.
Key Modifications:
- Thiomorpholine Substituents : Altering the substituents on the thiomorpholine can affect solubility and bioavailability.
- Pyrido-Pyrimidine Variants : Variants with different functional groups on the pyrido-pyrimidine core have shown varied biological activities.
Q & A
Basic Question: What synthetic routes are recommended for preparing S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate, and how is purity validated?
Methodological Answer:
- Synthesis : A multi-step approach is typically employed, inspired by heterocyclic coupling strategies in analogous compounds. For example, EP 4374877 A2 () outlines coupling reactions between pyridopyrimidinone cores and sulfur-containing moieties (e.g., thiomorpholine derivatives) under anhydrous conditions. Key steps include:
- Activation of the pyrido[1,2-a]pyrimidin-4-one core at the 9-position using trifluoromethanesulfonic anhydride.
- Nucleophilic substitution with 4-thiomorpholinecarbothioate in the presence of a base like triethylamine.
- Purity Validation :
- HPLC : Use reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>98% threshold).
- NMR : Confirm structural integrity via - and -NMR, focusing on thiocarbamate proton signals (δ 3.8–4.2 ppm) and pyridopyrimidinone carbonyl peaks (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .
Basic Question: What are the critical storage conditions to ensure compound stability?
Methodological Answer:
- Storage Recommendations :
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.
- Humidity : Use desiccants (e.g., silica gel) to mitigate hydrolysis of the thiocarbamate group.
- Solvent : Dissolve in anhydrous DMSO or acetonitrile for long-term stability, as aqueous solutions may promote decomposition .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound for kinase inhibition?
Methodological Answer:
- SAR Strategy :
- Core Modifications : Replace the pyridopyrimidinone scaffold with pyrimido[1,2-a]pyrrolo derivatives (as in ) to assess ring size impact on target binding.
- Substituent Variation : Introduce electron-withdrawing groups (e.g., –CF) at the thiomorpholine moiety to enhance hydrophobic interactions with kinase pockets .
- Biological Assays : Test inhibitory activity against a panel of kinases (e.g., PI3K, mTOR) using fluorescence polarization assays. Compare IC values to establish selectivity trends .
Advanced Question: What computational methods are suitable for predicting binding modes with biological targets?
Methodological Answer:
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding sites of kinases. Prioritize docking poses with hydrogen bonds to the pyridopyrimidinone carbonyl and thiocarbamate sulfur .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to evaluate binding stability and identify key residues (e.g., hinge-region lysines) for mutagenesis validation .
Data Contradiction: How should discrepancies in reported biological activity across studies be resolved?
Methodological Answer:
- Root-Cause Analysis :
- Purity Reassessment : Verify compound integrity via HPLC and HRMS to rule out degradation products.
- Assay Conditions : Compare buffer pH, ATP concentrations, and enzyme sources (e.g., recombinant vs. native kinases).
- Replicate Experiments : Perform dose-response curves in triplicate using standardized protocols (e.g., ’s pharmacopeial guidelines for bioassays) .
Advanced Question: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
- Challenges : Low aqueous solubility and matrix interference (e.g., plasma proteins).
- Solutions :
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) to isolate the compound.
- LC-MS/MS : Use a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) and monitor transitions specific to the thiocarbamate fragment .
Advanced Question: How can researchers evaluate the compound’s potential off-target toxicity?
Methodological Answer:
- Toxicity Screening :
- In Vitro : HepG2 cell viability assays (MTT protocol) to assess hepatotoxicity.
- In Silico : Use ProTox-II to predict organ-specific toxicity based on structural alerts (e.g., thiocarbamate-related mutagenicity).
- In Vivo : Acute toxicity studies in rodents (OECD Guideline 423) with histopathological analysis of liver and kidney tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
